molecular formula C16H20N2O3 B013043 (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal CAS No. 108104-79-6

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal

Cat. No. B013043
M. Wt: 288.34 g/mol
InChI Key: OGFJDTNJMBRBML-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AlphaR-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal, also known as Boc-indole-3-aldehyde, is a synthetic chemical compound that belongs to the indole family. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other indole derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science. (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has also been used in the synthesis of indole-based fluorescent dyes, which are widely used in biological imaging and sensing applications.

Mechanism Of Action

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It also has the ability to scavenge free radicals and protect cells against oxidative stress. These properties make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Biochemical And Physiological Effects

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has the ability to modulate the immune system and reduce inflammation. These effects make (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde a potential candidate for the treatment of various diseases, such as depression, anxiety, and autoimmune disorders.

Advantages And Limitations For Lab Experiments

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and has a long shelf-life. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into account when designing experiments using (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde.

Future Directions

There are several future directions for the research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. One potential direction is the development of new indole derivatives with enhanced properties and potential applications. Another direction is further research on the mechanism of action of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde, which could lead to the development of new treatments for neurodegenerative diseases and other disorders. Additionally, research on the toxicity and safety of (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is needed to ensure its safe use in laboratory and clinical settings.
Conclusion
In conclusion, (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is a synthetic chemical compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde could lead to the development of new treatments for various diseases and the discovery of new indole derivatives with enhanced properties and potential applications.

Synthesis Methods

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde is synthesized by reacting indole-3-acetic acid with tert-butyl carbamate and oxalyl chloride. The resulting product is then treated with sodium borohydride to obtain (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal-aldehyde. This synthesis method has been well-documented in scientific literature and has been used by researchers worldwide.

properties

CAS RN

108104-79-6

Product Name

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1

InChI Key

OGFJDTNJMBRBML-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O

synonyms

(R)-tert-butyl 3-(1H-indol-3-yl)-1-oxopropan-2-ylcarbamate

Origin of Product

United States

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